molecular formula C17H21NO2 B3932051 N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B3932051
M. Wt: 271.35 g/mol
InChI Key: MOMZSGFEXVMAGM-UHFFFAOYSA-N
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Description

The compound “N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” belongs to the class of bicyclo[3.3.1]nonanes . Bicyclo[3.3.1]nonanes are a type of organic compound with a unique structure that includes a nine-membered ring. This class of compounds is known for its exceptional characteristics and is predominant in many biologically active natural products .


Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonanes is complex and intriguing. Investigations on the relative energy of two least-strain conformers for bicyclo[3.3.1]nonane and their heteroanalogues have been performed using calculations from the first principles .


Chemical Reactions Analysis

Bicyclo[3.3.1]nonanes can undergo various chemical reactions. For instance, brominated diolefins of the bicyclo[3.3.1]nonane series can undergo transannular cyclization into adamantane derivatives .

Mechanism of Action

While the specific mechanism of action for “N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” is not available, it’s worth noting that many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Future Directions

The future research directions in the field of bicyclo[3.3.1]nonanes could involve exploring new synthetic routes, studying their biological activities, and developing their applications in various fields .

Properties

IUPAC Name

N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-4-2-7-15(8-11)18-17(20)14-9-12-5-3-6-13(10-14)16(12)19/h2,4,7-8,12-14H,3,5-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZSGFEXVMAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC3CCCC(C2)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 3
N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 4
N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 5
N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Reactant of Route 6
N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

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